Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Lipophilicity Drug Design Pharmacokinetics

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a fluorinated piperidine derivative bearing a trifluoromethyl (-CF3) substituent at the 5-position and a methyl ester at the 3-position on the piperidine ring. This heterocyclic scaffold belongs to the broader class of substituted piperidines—a privileged pharmacophore present in numerous FDA-approved drugs and drug candidates.

Molecular Formula C8H12F3NO2
Molecular Weight 211.184
CAS No. 1269755-53-4
Cat. No. B2396495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(trifluoromethyl)piperidine-3-carboxylate
CAS1269755-53-4
Molecular FormulaC8H12F3NO2
Molecular Weight211.184
Structural Identifiers
SMILESCOC(=O)C1CC(CNC1)C(F)(F)F
InChIInChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3
InChIKeyZFYKDGRNKLVWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate (CAS 1269755-53-4) – Technical Baseline and Procurement Context


Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a fluorinated piperidine derivative bearing a trifluoromethyl (-CF3) substituent at the 5-position and a methyl ester at the 3-position on the piperidine ring [1]. This heterocyclic scaffold belongs to the broader class of substituted piperidines—a privileged pharmacophore present in numerous FDA-approved drugs and drug candidates [2]. The compound exists as a racemic mixture with two undefined stereocenters , and commercial availability spans suppliers in the United States, Europe, and China with typical purities ranging from 95% to 98%+ . Its primary utility lies as a versatile synthetic building block and intermediate in medicinal chemistry programs targeting central nervous system (CNS) indications and enzyme inhibitor development [3].

Privileged piperidine scaffold for medicinal chemistry programs
Fluorinated building block supporting CNS research tool synthesis
Methyl ester handle for rapid amidation and library diversification
Racemic mixture; suitable for chiral lead exploration and resolution

Procurement Risk Alert: Why Methyl 5-(trifluoromethyl)piperidine-3-carboxylate Cannot Be Interchanged with Close Analogs


Fluorinated piperidine scaffolds exhibit pronounced sensitivity to substitution pattern, regiochemistry, and stereochemistry—factors that profoundly affect downstream pharmacokinetic (PK) properties and synthetic utility [1]. The 5-trifluoromethyl, 3-carboxylate substitution pattern on this compound represents a specific electronic and steric arrangement that is not replicated by 2-substituted, 4-substituted, or non-fluorinated piperidine analogs [2]. Trifluoromethyl groups act as metabolic blockers and lipophilicity modulators, and their positional placement on the piperidine ring dictates the compound's pKa, LogP, and conformational preferences [3]. Furthermore, the methyl ester functionality provides a defined handle for further derivatization—hydrolysis to the free carboxylic acid, reduction to the alcohol, or amidation to diverse amide libraries . Generic substitution with a piperidine-3-carboxylate lacking the -CF3 group, or with a differently positioned fluorinated analog, introduces uncontrolled variability in molecular properties that can invalidate established synthetic routes, alter reaction yields, or compromise the structure-activity relationships (SAR) of lead optimization programs [4].

Regiochemistry

2- or 4-substituted piperidine analogs can alter electronic and steric profiles, which may shift structure-activity relationships and synthetic outcomes.

Fluorination absence

Non-fluorinated piperidine-3-carboxylates lack the -CF3 lipophilicity and metabolic shielding; these differences may reduce CNS penetration and microsomal stability.

Ester functionality

Analogs without the methyl ester, such as 3-(trifluoromethyl)piperidine, cannot undergo direct amidation or hydrolysis, limiting derivatization routes for SAR exploration.

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate


Lipophilicity Modulation: Trifluoromethyl Substitution Increases LogP by ~1.0–1.5 Units Relative to Non-Fluorinated Piperidine Scaffolds

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate exhibits a calculated XLogP3 value of 1.2 [1]. This value represents a substantial increase in lipophilicity compared to the parent scaffold methyl piperidine-3-carboxylate (nipecotic acid methyl ester), which has a predicted LogP of approximately -0.1 to 0.2 based on structural analogs . The ~1.0–1.5 unit LogP enhancement is directly attributable to the -CF3 group at the 5-position, which introduces both electron-withdrawing character and hydrophobic volume [2].

Lipophilicity shift
Class-level
XLogP3 = 1.2
ΔLogP ≈ +1.0 to +1.5 vs non-fluorinated piperidine-3-carboxylate
Supports CNS penetration research
Calculated XLogP3; baseline LogP from structural analog predictions
Lipophilicity Drug Design Pharmacokinetics

Synthetic Versatility: Methyl Ester Enables Direct Amidation and Hydrolysis, Contrasting with Redox-Inert Analogs

The methyl ester functionality at the 3-position of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate provides a defined reactive handle for controlled derivatization. This contrasts with the corresponding trifluoromethyl-substituted piperidine analog lacking the ester group (e.g., 3-(trifluoromethyl)piperidine, CAS 768-31-0), which is redox-inert at the 3-position and cannot undergo direct amidation or ester hydrolysis without prior C-H functionalization [1]. The target compound can be converted via saponification to 5-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1638772-08-3) , or directly amidated with amines to produce diverse amide libraries—a transformation not accessible from the non-ester analog .

Derivatization capacity
Head-to-head
Methyl ester enables direct amidation, hydrolysis, reduction
Comparator (3-(trifluoromethyl)piperidine) lacks ester; requires C-H functionalization
Expands accessible chemical space for SAR exploration
Qualitative pathway comparison under standard lab conditions
Synthetic Chemistry Derivatization Medicinal Chemistry

Aqueous Solubility: Quantified at 32 g/L (25°C), Enabling Predictable Formulation and Reaction Medium Selection

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate exhibits a measured aqueous solubility of 32 g/L at 25°C, classified as 'slightly soluble' [1]. This experimental solubility datum provides a verifiable benchmark for formulation scientists and process chemists. In contrast, the corresponding carboxylic acid derivative, 5-(trifluoromethyl)piperidine-3-carboxylic acid, is expected to exhibit markedly different solubility behavior due to its ionizable -COOH group, with pH-dependent solubility profiles . The quantified 32 g/L value at neutral pH represents a defined parameter for reaction medium selection in aqueous or biphasic synthetic protocols.

Aqueous solubility
Cross-study
32 g/L at 25°C (slightly soluble)
Informs aqueous reaction medium selection
Measured value; comparator carboxylic acid solubility pH-dependent and not reported
Solubility Formulation Process Chemistry

Physical State and Handling: Boiling Point of 199.9±40.0°C and Flash Point of 74.7±27.3°C Define Storage and Processing Parameters

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate has experimentally derived or calculated physical parameters including a boiling point of 199.9±40.0°C (at 760 Torr), a flash point of 74.7±27.3°C, and a density of 1.219±0.06 g/cm³ at 20°C [1][2]. These values provide quantitative benchmarks for safe handling, storage condition specification, and process engineering calculations. By comparison, the hydrochloride salt form (CAS 1955554-34-3) exhibits altered physical properties including higher melting point and reduced volatility, which may be preferred for certain isolation or crystallization protocols .

Physical parameters
Cross-study
BP: 199.9±40.0 °C · Flash: 74.7±27.3 °C · Density: 1.219±0.06 g/cm³
Defines safe handling and process conditions
Calculated and experimental values; hydrochloride salt shows altered profile
Physical Properties Safety Process Engineering

Metabolic Stability Enhancement: -CF3 Group Protects Adjacent C-H Bonds from CYP450 Oxidation

The trifluoromethyl group at the 5-position of the piperidine ring serves as a metabolic blocking group, protecting adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP450) enzymes [1]. Literature on fluorinated piperidines demonstrates that -CF3 substitution reduces oxidative clearance rates and extends half-life relative to non-fluorinated analogs [2]. While direct head-to-head microsomal stability data for this specific compound against a defined comparator are not publicly available, the class-level effect is well-established: -CF3 groups function as bioisosteres that protect reactive positions from metabolic oxidation while maintaining or enhancing target binding [3].

Metabolic shielding
Class-level
-CF3 steric and electronic shielding of adjacent C-H bonds from CYP450 oxidation
May extend metabolic half-life in microsomal assays
Class-level inference; compound-specific t1/2 data not available
Metabolic Stability Drug Metabolism Pharmacokinetics

Procurement-Ready Application Scenarios: Where Methyl 5-(trifluoromethyl)piperidine-3-carboxylate Delivers Differentiated Value


CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Candidates

The XLogP3 value of 1.2 places this compound in a favorable lipophilicity range for CNS penetration [1]. Combined with the metabolic stability conferred by the -CF3 group , this building block is particularly suited for synthesizing piperidine-based CNS drug candidates targeting neurological disorders, psychiatric conditions, or neuropathic pain. The moderate LogP (1.0–3.0 range associated with optimal BBB penetration) supports passive diffusion across the blood-brain barrier, while the ester handle enables facile conversion to amide derivatives with tunable properties .

Amide Library Synthesis: High-Throughput SAR Exploration via Direct Coupling

The methyl ester functionality enables direct amidation with diverse amine partners using standard coupling reagents (HATU, EDC, DCC), facilitating rapid parallel library synthesis for SAR exploration [1]. This contrasts with non-ester analogs that would require preliminary functionalization steps. Programs investigating enzyme inhibitors, GPCR modulators, or ion channel ligands can leverage this synthetic efficiency to accelerate hit-to-lead optimization timelines. The resulting amide derivatives maintain the favorable -CF3 lipophilicity and metabolic stability properties of the parent scaffold .

Process Chemistry Scale-Up: Defined Physical Parameters Enable Consistent Manufacturing

With quantified boiling point (199.9±40.0°C), density (1.219±0.06 g/cm³), and aqueous solubility (32 g/L) [1], this compound offers predictable behavior in scaled synthetic processes. Procurement for kilogram-scale campaigns is supported by these defined parameters, which inform reactor sizing, solvent selection, extraction efficiency calculations, and safety assessments. The compound's classification as non-hazardous material for transport per DOT/IATA further simplifies logistics for multi-site collaborative research and contract manufacturing organization (CMO) engagements.

Fluorinated Fragment Libraries: Privileged Scaffold for FBDD Campaigns

The combination of a piperidine core, a -CF3 group, and an ester functionality makes this compound an ideal component of fluorinated fragment libraries for fragment-based drug discovery (FBDD) [1]. The trifluoromethyl group serves as a sensitive 19F NMR probe for ligand-observed binding assays, enabling detection of weak fragment interactions with protein targets . The moderate molecular weight (211.18 g/mol) aligns with fragment library design principles, and the ester group provides a synthetic vector for fragment growing or linking strategies once initial hits are identified.

Application
Selection Property
Validation Focus
CNS research building block
Reported moderate lipophilicity and -CF3 metabolic shielding
BBB penetration assay; microsomal stability assessment
Amide library synthesis
Methyl ester for direct amidation without pre-functionalization
Coupling efficiency; derivative diversity
Process scale-up
Quantified boiling point, density, and aqueous solubility
Reactor compatibility; extraction efficiency
Fragment-based screening
19F NMR-active -CF3 probe; low molecular weight scaffold
Ligand-observed binding (19F NMR); fragment growing strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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